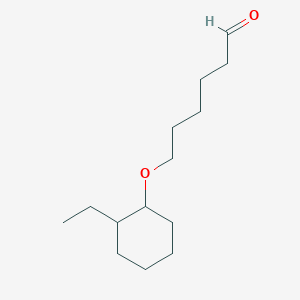

6-(2-Ethylcyclohexyloxy)hexanal

Beschreibung

6-(2-Ethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a hexanal group attached to a 2-ethylcyclohexyloxy moiety

Eigenschaften

Molekularformel |

C14H26O2 |

|---|---|

Molekulargewicht |

226.35 g/mol |

IUPAC-Name |

6-(2-ethylcyclohexyl)oxyhexanal |

InChI |

InChI=1S/C14H26O2/c1-2-13-9-5-6-10-14(13)16-12-8-4-3-7-11-15/h11,13-14H,2-10,12H2,1H3 |

InChI-Schlüssel |

XGDYFXCYLBUGOR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCCCC1OCCCCCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylcyclohexyloxy)hexanal typically involves the reaction of 2-ethylcyclohexanol with hexanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-(2-Ethylcyclohexyloxy)hexanal may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as molybdovanadophosphoric acid, can enhance the efficiency of the reaction and increase the overall yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Ethylcyclohexyloxy)hexanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanal group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-(2-Ethylcyclohexyloxy)hexanal can yield 6-(2-Ethylcyclohexyloxy)hexanoic acid, while reduction can produce 6-(2-Ethylcyclohexyloxy)hexanol .

Wissenschaftliche Forschungsanwendungen

6-(2-Ethylcyclohexyloxy)hexanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 6-(2-Ethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can disrupt cell membrane synthesis and mitochondrial function, leading to cellular apoptosis. This is achieved through the induction of oxidative stress and the alteration of key metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyloxy group.

2-Ethylhexanal: Shares the ethyl group but differs in the overall structure.

Cyclohexanol: Contains the cyclohexane ring but lacks the aldehyde functionality .

Uniqueness

6-(2-Ethylcyclohexyloxy)hexanal is unique due to its combination of a cyclohexyloxy group and an aldehyde functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Biologische Aktivität

6-(2-Ethylcyclohexyloxy)hexanal is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which contributes to its biological activity. Understanding the biological mechanisms and potential applications of this compound is essential for advancing research and therapeutic development.

Chemical Structure and Properties

The chemical formula for 6-(2-Ethylcyclohexyloxy)hexanal is C14H26O2, with a molecular weight of 226.36 g/mol. The compound features a hexanal backbone with a cyclohexyl ether substituent, which plays a crucial role in its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.36 g/mol |

| IUPAC Name | 6-(2-Ethylcyclohexyloxy)hexanal |

| Appearance | Colorless liquid |

Biological Activity

Research into the biological activity of 6-(2-Ethylcyclohexyloxy)hexanal has revealed several key properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt cell membranes and inhibit metabolic processes in microorganisms.

- Anti-inflammatory Properties : Preliminary investigations suggest that 6-(2-Ethylcyclohexyloxy)hexanal may reduce inflammation markers in vitro. This activity could be beneficial in treating conditions characterized by chronic inflammation.

- Potential Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

The mechanism through which 6-(2-Ethylcyclohexyloxy)hexanal exerts its biological effects is still under investigation. However, it is believed to involve:

- Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cellular stress responses, although specific targets have yet to be fully elucidated.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of 6-(2-Ethylcyclohexyloxy)hexanal against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as a therapeutic agent against resistant strains.

- Inflammation Model : In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a decrease in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound, suggesting its utility in inflammatory disease management.

- Neuroprotection Assessment : An experimental model involving neuroblastoma cells exposed to oxidative stress revealed that treatment with 6-(2-Ethylcyclohexyloxy)hexanal led to increased cell viability and reduced markers of apoptosis compared to untreated controls, indicating potential neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.